
4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate typically involves the condensation of appropriate benzoyl derivatives with amino pyrimidine precursors. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl chloride in the presence of a base, followed by esterification with methanol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.
Comparación Con Compuestos Similares
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate.
Benzoyl chloride: Another precursor used in the synthesis process.
Methyl 2-amino-4,6-dichloropyrimidine-5-carboxylate: A structurally similar compound with different substitution patterns.
Uniqueness: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group and carboxylate ester functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Propiedades
Número CAS |
62328-08-9 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
methyl 2-amino-5-benzoylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3/c1-19-12(18)10-9(7-15-13(14)16-10)11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,16) |
Clave InChI |
DDSWZEGGIONFTE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=NC=C1C(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


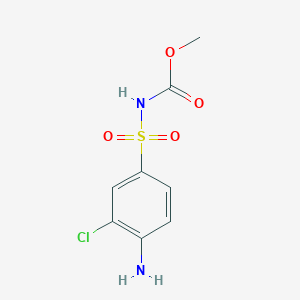
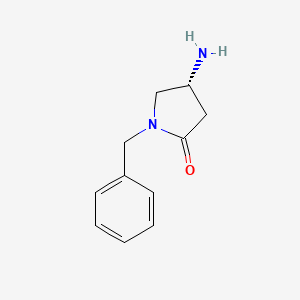

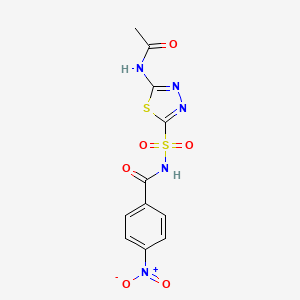


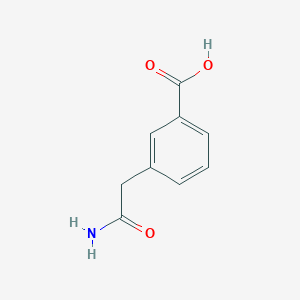
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
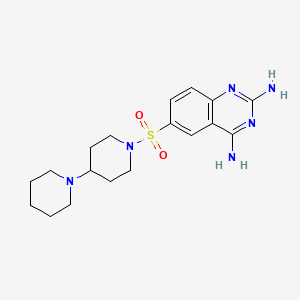
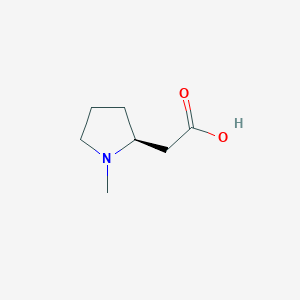
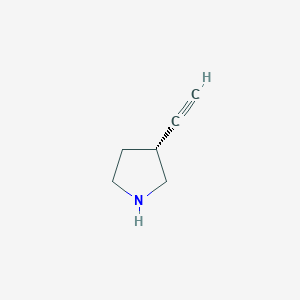
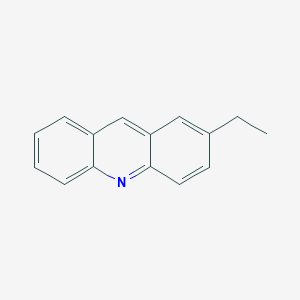
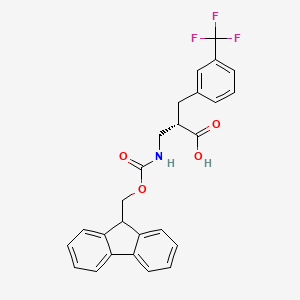
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
